AG-205

概要

説明

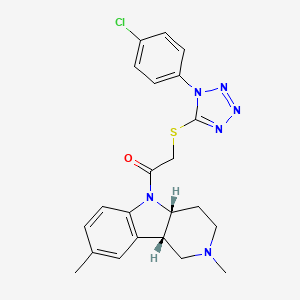

AG 205は、プロゲステロン受容体膜成分1(Pgrmc1)のリガンドとしての役割で知られる低分子です。化学的には、シス-2-[[1-(4-クロロフェニル)-1H-テトラゾール-5-イル]チオ]-1-(1,2,3,4,4a,9b-ヘキサヒドロ-2,8-ジメチル-5H-ピリド[4,3-b]インドール-5-イル)-エタノン として同定されています。この化合物は、癌細胞株における細胞周期進行と細胞生存能を阻害する能力により注目を集めています .

準備方法

AG 205は、テトラゾール環の形成とそれに続くクロロフェニル基とピリドインドール基の付加を含む一連の化学反応によって合成することができます。合成経路は通常、以下の手順を含みます。

テトラゾール環の形成: これは、適切なニトリルとアジ化ナトリウムを酸性条件下で反応させてテトラゾール環を形成することを含みます。

クロロフェニル基の付加: クロロフェニル基は、求核置換反応によって導入されます。

ピリドインドール基の形成: これは、適切な前駆体を環化させてピリドインドール環系を形成することを含みます。

最終的なカップリング: 最後の工程は、適切な条件下でテトラゾールとピリドインドールの中間体をカップリングしてAG 205を形成することです.

化学反応の分析

AG 205は、次のような様々な化学反応を受けます。

酸化: AG 205は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: 還元反応は、AG 205に存在する官能基を修飾するために実行することができます。

置換: AG 205中のクロロフェニル基は、求核置換反応を受け、異なる置換基を導入することができます。

科学研究への応用

AG 205は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Cancer Therapy Applications

AG-205 has been primarily investigated for its role in inhibiting cancer cell growth. Research indicates that it selectively inhibits the proliferation of estrogen receptor-positive and triple-negative breast cancer cells.

Case Study: Breast Cancer Inhibition

- Objective : To evaluate the effectiveness of this compound on different breast cancer cell lines.

- Method : MTS assays were conducted to measure cell proliferation in response to this compound treatment.

- Findings : this compound demonstrated a dose-dependent inhibition of cell growth in both normal MCF10A breast cells and various breast cancer cell lines, indicating its potential as a therapeutic agent for treating breast cancer .

Table 1: Inhibition of Breast Cancer Cell Lines by this compound

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF10A | 15 | Significant reduction in proliferation |

| ER-positive cells | 10 | Moderate inhibition |

| Triple-negative cells | 5 | High sensitivity |

Lipid Metabolism and Sphingolipid Synthesis

This compound has also been shown to influence lipid metabolism, particularly in sphingolipid synthesis. It inhibits the synthesis of sulfatides and galactosylceramide, which are critical components of cellular membranes.

Case Study: Sphingolipid Metabolism

- Objective : To assess the impact of this compound on sphingolipid synthesis in renal cancer cells.

- Method : Experiments were conducted using SMKT-R3 renal cancer cells and engineered Chinese hamster ovary (CHO) cells.

- Findings : this compound significantly inhibited sulfatide synthesis at low micromolar concentrations without affecting other membrane lipids. This suggests a targeted action on specific metabolic pathways .

Table 2: Effects of this compound on Sphingolipid Synthesis

| Cell Type | Concentration (µM) | Sulfatide Synthesis Inhibition (%) |

|---|---|---|

| SMKT-R3 | 5 | 80 |

| CHO (GalC synthesis) | 10 | 75 |

Antibacterial Properties

Emerging research indicates that this compound may possess antibacterial properties, particularly against Streptococcus pneumoniae by inhibiting FabK, an enzyme critical for lipid biosynthesis.

Case Study: Antibacterial Activity

- Objective : To determine the antibacterial efficacy of this compound against Streptococcus pneumoniae.

- Method : High-throughput screening was employed to assess the compound's ability to inhibit bacterial growth.

- Findings : this compound was identified as a potent inhibitor of FabK, leading to significant antibacterial activity .

Table 3: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µM) | Effectiveness (%) |

|---|---|---|

| Streptococcus pneumoniae | 1.5 | 90 |

作用機序

AG 205は、主にプロゲステロン受容体膜成分1(Pgrmc1)を阻害することにより効果を発揮します。この阻害は、細胞周期進行や細胞生存能など、様々な細胞プロセスに影響を与えます。AG 205は、Pgrmc1-ヘム複合体の分光特性を変化させ、特にPgrmc1を発現する細胞における癌細胞の生存能と進行を阻害します 。さらに、AG 205は、コレステロール生合成とステロイド生成に関与する遺伝子の発現を増加させることが示されています .

類似化合物との比較

AG 205は、Pgrmc1と関連する細胞プロセスを阻害する能力においてユニークです。類似の化合物には、次のものがあります。

オテセコナゾール: テトラゾール環を含み、シトクロムP450を阻害する抗真菌薬.

キルセコナゾール: テトラゾール環を持つ別の抗真菌薬で、AG 205と構造的特徴が似ています.

その他のPgrmc1阻害剤: Pgrmc1を阻害する化合物ですが、AG 205は癌細胞の生存能とステロイド生成への特異的な効果で知られています.

生物活性

AG-205 is a compound with notable biological activity, particularly as an antagonist of the progesterone receptor membrane component 1 (PGRMC1). This article delves into its mechanisms, effects on various biological pathways, and potential therapeutic applications, supported by data tables and research findings.

This compound functions primarily as a PGRMC1 antagonist, influencing several cellular processes:

- Inhibition of Sphingolipid Synthesis : this compound has been shown to inhibit the synthesis of sulfatides and galactosylceramide in renal cancer cell lines. This inhibition occurs at low micromolar concentrations and is not dependent on PGRMC1 or PGRMC2 expression levels. The compound specifically targets the enzyme UDP-galactose: ceramide galactosyltransferase, crucial for sphingolipid metabolism .

- Impact on Cholesterol Biosynthesis : In human endometrial cells, this compound upregulates enzymes involved in cholesterol biosynthesis and steroidogenesis. This effect is independent of progesterone and related MAPR proteins, suggesting a direct influence on cellular lipid metabolism .

- Antibacterial Properties : Identified through high-throughput screening, this compound acts as a potent inhibitor of FabK, an enzyme involved in lipid biosynthesis in Streptococcus pneumoniae. This inhibition leads to antibacterial activity against this pathogen .

Cell Viability and Cancer Cell Lines

This compound has demonstrated significant effects on cancer cell viability:

- Lung Cancer Cells : Studies indicate that this compound inhibits cell cycle progression and reduces viability in lung cancer cell lines. Treatment with this compound resulted in a marked decrease in cell proliferation, showcasing its potential as an anti-cancer agent .

Case Studies

A case study involving this compound highlighted its role in inhibiting growth in specific cancer models. Cells treated with this compound showed reduced viability compared to untreated controls. The following table summarizes key findings from various studies:

| Study Focus | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Sphingolipid Synthesis | SMKT-R3 Renal Cancer Cells | Low µM | Inhibition of sulfatide synthesis |

| Cholesterol Biosynthesis | Human Endometrial Cells | Variable | Upregulation of biosynthetic enzymes |

| Antibacterial Activity | S. pneumoniae | High-throughput screening | Inhibition of FabK activity |

| Lung Cancer Growth Inhibition | A549 Cells | 20 µM | Decreased cell viability |

特性

CAS番号 |

1375078-57-1 |

|---|---|

分子式 |

C22H23ClN6OS |

分子量 |

455.0 g/mol |

IUPAC名 |

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |

InChI |

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |

InChIキー |

GJNBAISSZRNGTM-UYAOXDASSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

異性体SMILES |

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

正規SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。